molecular formula C7H15N3O B2620782 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate CAS No. 1262771-18-5

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate

Cat. No. B2620782
CAS RN: 1262771-18-5
M. Wt: 157.217
InChI Key: PISAIESLWOANCA-UHFFFAOYSA-N
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Description

“4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate” is a chemical compound with the empirical formula C7H15N3O and a molecular weight of 157.21 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3.H2O/c1-4-6-5(2)9-10(3)7(6)8;/h4,8H2,1-3H3;1H2 . This indicates the presence of a pyrazole ring with ethyl and methyl substituents, along with an amine group.


Physical And Chemical Properties Analysis

This compound is a solid . It may contain up to 1 equivalent of water .

Scientific Research Applications

Synthesis and Complex Formation

A general method for the synthesis of 4-(alkyl)pyrazoles, including 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine, involves reacting organyl diethylacetals with the Vilsmeier reagent, followed by direct reaction with hydrazine monohydrogenchloride. This process facilitates the preparation of pyrazole derivatives exhibiting unique solubility and intermolecular interactions. Specifically, the synthesis of the silver(I) complex containing the [Ag(NO3)4]3- anion using 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine demonstrates its applicability in creating compounds with novel anionic structures, showcasing its potential in material science and coordination chemistry (Reger et al., 2003).

Metal Uptake and Immobilization

The immobilization of pyrazole-containing ligands on polymers has been explored for metal uptake, highlighting its application in environmental science and material recycling. The study on metal uptake by pyrazole ligands immobilized onto poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) reveals high metal-uptake capacities, particularly for Cu2+ and Ni2+, demonstrating its utility in selective metal recovery and environmental remediation (Berkel et al., 1992).

Catalytic Applications and Ligand Design

Pyrazole derivatives serve as versatile ligands in catalytic applications, as evidenced by the synthesis of water-soluble pyrazolate rhodium(I) complexes. These complexes' solubility in polar solvents opens new avenues for catalytic applications in aqueous media, expanding the scope of green chemistry and sustainable processes (Esquius et al., 2000).

Heterocyclic Chemistry and Drug Discovery

In drug discovery, the synthesis of novel pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives highlights the role of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine in creating bioactive heterocyclic compounds. This process is critical for developing new therapeutic agents, showcasing the compound's significance in medicinal chemistry (Ghaedi et al., 2015).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is also classified under GHS07, which represents the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for acute toxicity .

properties

IUPAC Name

4-ethyl-2,5-dimethylpyrazol-3-amine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.H2O/c1-4-6-5(2)9-10(3)7(6)8;/h4,8H2,1-3H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISAIESLWOANCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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